Cas no 93322-91-9 (2-(4-bromobutyl)-1,3-benzothiazole)

2-(4-Bromobutyl)-1,3-benzothiazole is a brominated benzothiazole derivative with a reactive alkyl bromide functional group, making it a valuable intermediate in organic synthesis. Its structure combines the aromatic benzothiazole core with a flexible four-carbon bromoalkyl chain, enabling applications in cross-coupling reactions, nucleophilic substitutions, and the preparation of heterocyclic compounds. The bromobutyl moiety enhances its utility as a versatile building block for pharmaceuticals, agrochemicals, and materials science. The benzothiazole ring contributes to potential biological activity, while the bromine substituent offers a handle for further functionalization. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules.
2-(4-bromobutyl)-1,3-benzothiazole structure
93322-91-9 structure
Product Name:2-(4-bromobutyl)-1,3-benzothiazole
CAS No:93322-91-9
MF:C11H12BrNS
MW:270.188680648804
CID:6174713
PubChem ID:79819277
Update Time:2025-11-07

2-(4-bromobutyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromobutyl)-1,3-benzothiazole
    • EN300-1897976
    • 93322-91-9
    • CS-0266155
    • 2-(4-Bromobutyl)benzo[d]thiazole
    • AKOS018377727
    • Inchi: 1S/C11H12BrNS/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2
    • InChI Key: WWDFXBFGVAJNFA-UHFFFAOYSA-N
    • SMILES: BrCCCCC1=NC2C=CC=CC=2S1

Computed Properties

  • Exact Mass: 268.98738g/mol
  • Monoisotopic Mass: 268.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 41.1Ų

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Additional information on 2-(4-bromobutyl)-1,3-benzothiazole

2-(4-Bromobutyl)-1,3-Benzothiazole: A Comprehensive Overview

2-(4-Bromobutyl)-1,3-benzothiazole, identified by the CAS number 93322-91-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole ring system with a 4-bromobutyl substituent. The benzothiazole moiety, a bicyclic structure consisting of a benzene ring fused to a thiazole ring, is known for its aromatic stability and electronic properties. The presence of the 4-bromobutyl group introduces additional functionality, making this compound highly valuable in research and industrial applications.

The synthesis of 2-(4-Bromobutyl)-1,3-benzothiazole typically involves a two-step process: the preparation of the benzothiazole core followed by alkylation to introduce the bromoalkyl substituent. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. This has made the compound more accessible for large-scale applications.

In terms of physical properties, 2-(4-Bromobutyl)-1,3-benzothiazole exhibits a melting point of approximately 155°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and formulations. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research indicating its resistance to degradation under moderate reaction conditions.

The application of 2-(4-Bromobutyl)-1,3-benzothiazole spans across multiple disciplines. In materials science, it serves as a precursor for the synthesis of advanced polymers and composites due to its ability to form strong intermolecular bonds. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development, particularly in anti-inflammatory and anticancer therapies. Recent studies have highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting promising therapeutic applications.

In the field of environmental science, 2-(4-Bromobutyl)-1,3-benzothiazole has been utilized as a sensing material for detecting trace amounts of heavy metals in aqueous solutions. Its high sensitivity and selectivity make it an ideal candidate for developing cost-effective sensors. Furthermore, its role in photocatalysis has been investigated, with researchers exploring its potential as an efficient photocatalyst for organic transformations under visible light irradiation.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-(4-Bromobutyl)-1,3-benzothiazole. Advanced density functional theory (DFT) calculations have revealed that the bromine atom in the side chain plays a crucial role in modulating the electronic properties of the molecule. This understanding has paved the way for tailored modifications to enhance its performance in specific applications.

In conclusion, 2-(4-Bromobutyl)-1,3-benzothiazole, with its unique structure and versatile properties, continues to be a focal point in chemical research and industrial applications. As new discoveries emerge from ongoing studies, this compound is expected to play an even more significant role in advancing technologies across various sectors.

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